molecular formula C8H12N2O2 B1409055 1-(Oxan-2-yl)-1H-pyrazol-4-ol CAS No. 1394969-04-0

1-(Oxan-2-yl)-1H-pyrazol-4-ol

Cat. No. B1409055
CAS RN: 1394969-04-0
M. Wt: 168.19 g/mol
InChI Key: ABKOWXIYQYXRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-2-yl)-1H-pyrazol-4-ol, also known as Oxypurinol, is a chemical compound that belongs to the family of pyrazoles. It is a metabolite of Allopurinol, which is a medication used to treat gout and kidney stones. Oxypurinol has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Synthesis and Biological Evaluation : A study by Mahmoodi and Ghodsi (2017) involved the synthesis of novel compounds structurally related to 1H-pyrazol-4-ol. These compounds showed significant antibacterial and antioxidant activities, highlighting the potential of 1H-pyrazol-4-ol derivatives in developing new antimicrobial and antioxidative agents (Mahmoodi & Ghodsi, 2017).

COX-2 Inhibitors

  • Development of Potential COX-2 Inhibitors : Patel et al. (2004) utilized a derivative of 1H-pyrazol-3-ol as a template for synthesizing various compounds as potential COX-2 inhibitors. These derivatives offer insights into the role of 1H-pyrazol-4-ol in medicinal chemistry, particularly in developing anti-inflammatory drugs (Patel et al., 2004).

Chitosan Schiff Bases

  • Chitosan Schiff Bases for Antimicrobial Activity : Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives. This study indicates the potential application of 1H-pyrazol-4-ol derivatives in enhancing the antimicrobial properties of chitosan, a biopolymer, thus broadening the applications in biomedical fields (Hamed et al., 2020).

Synthesis and Characterization Studies

  • Crystal Growth and Characterization : Vyas et al. (2012) conducted a study on the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals. This research provides valuable insights into the physical properties of such compounds, which can be crucial in pharmaceutical formulation and material science (Vyas et al., 2012).

Catalysis

  • Use in Catalytic Processes : A study by Pereira et al. (2007) highlighted the use of a pyrazole-based compound in catalytic olefin epoxidation. This indicates the potential application of 1H-pyrazol-4-ol derivatives in industrial catalysis, especially in organic synthesis (Pereira et al., 2007).

Large-Scale Synthesis

  • Large-Scale Synthesis for Pharmaceutical Applications : The work by Yang et al. (2014) on the large-scale synthesis of a novel antibacterial candidate using a pyrazole derivative underscores the importance of 1H-pyrazol-4-ol derivatives in pharmaceutical manufacturing (Yang et al., 2014).

properties

IUPAC Name

1-(oxan-2-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-10(6-7)8-3-1-2-4-12-8/h5-6,8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOWXIYQYXRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-2-yl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(Oxan-2-yl)-1H-pyrazol-4-ol
Reactant of Route 3
1-(Oxan-2-yl)-1H-pyrazol-4-ol
Reactant of Route 4
1-(Oxan-2-yl)-1H-pyrazol-4-ol
Reactant of Route 5
1-(Oxan-2-yl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(Oxan-2-yl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.